molecular formula C20H15F3N2O2 B8202085 N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide

N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide

Cat. No.: B8202085
M. Wt: 372.3 g/mol
InChI Key: BYCUCVDRKFDHPK-UHFFFAOYSA-N
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Description

N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide is a synthetic compound with diverse applications in scientific research. Its unique molecular structure makes it a candidate of interest in multiple disciplines, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide typically involves a series of organic reactions starting from readily available precursors. Key steps may include acylation, cyclization, and incorporation of trifluoroacetamide groups under controlled conditions. Reaction conditions such as temperature, solvent, and catalysts must be carefully optimized to ensure high yield and purity.

Industrial Production Methods

Industrial-scale production may involve continuous flow techniques to enhance efficiency and scalability. Advanced methodologies, including automated synthesis and purification systems, ensure consistency and compliance with stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide undergoes a variety of reactions, including:

  • Oxidation: : Reacts with oxidizing agents to form corresponding N-oxides.

  • Reduction: : Reduced by hydrogenation to yield saturated analogs.

  • Substitution: : Participates in nucleophilic substitution reactions, replacing specific functional groups.

Common Reagents and Conditions

  • Oxidation: : Utilizes reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

  • Reduction: : Employs hydrogen gas with a palladium on carbon catalyst under elevated pressure.

  • Substitution: : Involves halide reagents and polar aprotic solvents like dimethyl sulfoxide.

Major Products

These reactions typically yield derivatives with modified electronic or steric properties, enhancing the compound’s applicability in various research contexts.

Scientific Research Applications

Chemistry

  • Synthetic Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Catalysis: : Acts as a ligand in metal-catalyzed reactions.

Biology

  • Molecular Biology: : Employed in the study of enzyme interactions and protein folding.

  • Pharmacology: : Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

Medicine

  • Drug Development: : Explored as a lead compound in the development of new pharmaceuticals.

  • Diagnostic Tools: : Utilized in the creation of imaging agents for medical diagnostics.

Industry

  • Materials Science: : Applied in the design of novel materials with specific electronic or mechanical properties.

  • Chemical Engineering: : Integrated into processes requiring precise control of reaction kinetics.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, modulating their activity through mechanisms such as competitive inhibition or allosteric modulation. These interactions trigger a cascade of biochemical pathways, leading to the desired physiological or chemical outcomes.

Comparison with Similar Compounds

Compared to related compounds such as N-[3-(10,11-Dihydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide and N-[3-(11,12-Didehydrodibenz[b,f]oxocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide, N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide exhibits distinct structural features that confer unique reactivity and specificity.

List of Similar Compounds

  • N-[3-(10,11-Dihydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide

  • N-[3-(11,12-Didehydrodibenz[b,f]oxocin-5(6H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide

  • N-[3-(11,12-Didehydrodibenz[b,f]azocin-4(5H)-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide

This compound stands out due to its particular arrangement of functional groups, which influence its interaction with biological targets and chemical reagents.

Properties

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2/c21-20(22,23)19(27)24-12-11-18(26)25-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)25/h1-8H,11-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCUCVDRKFDHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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